cis-Verbenol

Description

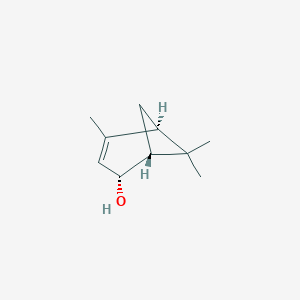

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R,5R)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-9,11H,5H2,1-3H3/t7-,8+,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WONIGEXYPVIKFS-HRDYMLBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C2CC1C2(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@H]([C@@H]2C[C@H]1C2(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058273, DTXSID50156506 | |

| Record name | cis-Verbenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-cis-Verbenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50156506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13040-03-4, 1820-09-3, 1845-30-3 | |

| Record name | (+)-cis-Verbenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13040-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-cis-Verbenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013040034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[3.1.1]hept-3-en-2-ol, 4,6,6-trimethyl-, (1R,2S,5R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | cis-Verbenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-cis-Verbenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50156506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1R-(1α,2β,5α)]-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.629 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1α,2α,5α)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VERBENOL, (R)-CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0QZZ8E09C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to cis-Verbenol as a Bark Beetle Aggregation Pheromone

Executive Summary

Bark beetles represent a significant threat to coniferous forests worldwide, capable of causing widespread tree mortality during outbreaks. Their success is largely attributed to a sophisticated chemical communication system that facilitates coordinated mass attacks on host trees. A cornerstone of this system is the aggregation pheromone, a chemical signal that attracts conspecifics to a suitable host. This guide provides a detailed technical overview of cis-verbenol, a key component of the aggregation pheromone for numerous bark beetle species, particularly within the genus Ips. We will explore its biosynthesis from host precursors, its synergistic role in the pheromone blend, quantitative behavioral data, and the detailed experimental protocols used for its study.

Biosynthesis of this compound: A Host-Derived Signal

Unlike many insect pheromones that are synthesized de novo, this compound is a secondary metabolite derived directly from a host tree's defensive compounds.[1][2] Pioneer beetles, typically males, ingest monoterpenes from the host's resin as they bore into the phloem.[3] Specifically, they utilize cytochrome P450 (CyP450) enzymes to oxidize the host-tree monoterpene (-)-α-pinene into (+)-cis-verbenol.[1][4] This biotransformation is a crucial first step in initiating the chemical cascade that leads to a mass attack.

The chirality of the precursor is critical; exposure of the bark beetle Ips paraconfusus to (-)-α-pinene results in the production of the pheromone component (+)-cis-verbenol, whereas the enantiomer (+)-α-pinene is oxidized to (+)-trans-verbenol, which is not an attractant for this species.[4] This demonstrates that the beetle's ability to produce its aggregation signal is directly governed by the stereochemistry of the precursors available in the host tree.[4]

References

- 1. Frontiers | Juvenile hormone III induction reveals key genes in general metabolism, pheromone biosynthesis, and detoxification in Eurasian spruce bark beetle [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. nrs.fs.usda.gov [nrs.fs.usda.gov]

- 4. Selective production of cis- and trans-verbenol from (-)-and (+)-alpha by a bark beetle - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Molecule: A Technical Guide to cis-Verbenol in Pine Trees

Introduction

cis-Verbenol is a bicyclic monoterpenoid alcohol that plays a crucial role in the chemical ecology of pine forests. As a component of the oleoresin, it is integral to the defense mechanisms of various Pinus species against herbivores and pathogens.[1] Concurrently, it serves as a vital aggregation pheromone for several species of bark beetles that colonize these trees.[2] This guide provides an in-depth exploration of the natural sources and biosynthetic pathways of this compound in pine trees, offering detailed experimental protocols and quantitative data for researchers in phytochemistry, chemical ecology, and drug development. The molecule's anti-inflammatory and anti-ischemic properties further underscore its potential for therapeutic applications.[3]

Natural Sources and Ecological Role

This compound is naturally present in the essential oils and oleoresin of numerous pine species.[4] Oleoresin, a complex mixture of terpenes and resin acids, acts as a primary chemical and physical barrier against pests and diseases.[5][6] When a tree is wounded or attacked by insects like the mountain pine beetle (Dendroctonus ponderosae), the production of oleoresin, including its monoterpene fraction, can increase as part of an induced defense response.[1][7]

The ecological role of this compound is multifaceted. For the pine tree, it is a defense compound. For bark beetles, it is a semiochemical that mediates host colonization. Beetles can metabolize α-pinene, a major constituent of pine resin, into verbenol (B1206271) isomers.[8] Specifically, female mountain pine beetles produce this compound, which, along with other compounds, attracts both males and females to the host tree, initiating a mass attack capable of overwhelming the tree's defenses.[2]

Biosynthesis of this compound

The biosynthesis of this compound in pine trees is a multi-step enzymatic process that originates from the general terpenoid pathway. The synthesis begins with the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP).

Step 1: Formation of Geranyl Diphosphate (GPP) IPP and DMAPP are condensed in a head-to-tail fashion by the enzyme Geranyl Diphosphate Synthase (GPPS) to form the C10 intermediate, geranyl diphosphate (GPP).[5][9] This reaction is the committed step for the biosynthesis of all monoterpenes.[10]

Step 2: Cyclization to α-Pinene GPP is then converted into the bicyclic monoterpene α-pinene. This complex cyclization is catalyzed by an α-pinene synthase (APS) , a type of monoterpene synthase (TPS).[11][12] The enzyme first isomerizes GPP to linalyl diphosphate (LPP), which is then cyclized to form the pinane (B1207555) skeleton.[11] Pine trees can produce both (+)- and (-)-α-pinene enantiomers, depending on the specific synthase enzyme present.[13][14]

Step 3: Hydroxylation to this compound The final step is the allylic hydroxylation of α-pinene to form this compound. This oxidation is catalyzed by a cytochrome P450 monooxygenase (CYP) .[8] The stereochemistry of the final product depends on the enantiomer of the α-pinene precursor:

-

(-)-α-Pinene is the precursor to (+)-cis-verbenol.[8]

-

(+)-α-Pinene is the precursor to (-)-cis-verbenol.[8]

This entire pathway is localized within the resin ducts of pine needles, stems, and bark.[15]

Figure 1. Biosynthetic pathway of this compound from primary precursors.

Quantitative Data

| Species/Context | Precursor | Product Ratio (cis:trans-verbenol) | Reference |

| Mountain Pine Beetle (D. ponderosae) - Axenically reared | α-Pinene | 14:86 | [2] |

| Mountain Pine Beetle (D. ponderosae) - Wild | α-Pinene | 2:98 | [2] |

| α-Pinene Autoxidation | α-Pinene | Ranges from 29:71 to 20:80 | [2] |

| Commercial Beetle Bait (Phero Tech Inc.) | Not Applicable | 13:87 | [2] |

Role in Pine-Insect Interactions

The interaction between pine trees and bark beetles is a classic example of co-evolution, with this compound playing a central role. The pine tree produces α-pinene as a defense compound, which is toxic to many insects. However, specialist bark beetles have evolved detoxification mechanisms, converting α-pinene into verbenol isomers, which they then co-opt as aggregation pheromones to coordinate mass attacks.

Figure 2. Logical relationship of this compound in pine-beetle interactions.

Experimental Methodologies

The extraction and quantification of this compound from pine tissues are critical for research in this field. Below are detailed protocols for these procedures.

Extraction of this compound from Pine Tissue

This protocol is adapted from a magnetic-stirring-assisted extraction (MSAE) method, which has been optimized for verbenols from pine seeds and is applicable to other tissues like needles or phloem with minor modifications.[4]

Materials:

-

Pine tissue (e.g., seeds, needles, phloem), ground to a fine powder (cryo-milling is recommended)

-

Ethyl acetate (B1210297) (EtOAc), analytical grade

-

Anhydrous sodium sulfate (B86663)

-

Magnetic stirrer and stir bars

-

Glass vials with PTFE-lined caps

-

Centrifuge

-

Syringe filters (0.45 µm, PTFE)

Protocol:

-

Weigh approximately 5 g of powdered pine tissue into a 100 mL glass beaker or flask.

-

Add 75 mL of ethyl acetate to the beaker.

-

Add a magnetic stir bar and place the beaker on a magnetic stirrer.

-

Stir the mixture at 500 rpm for 20 minutes at room temperature.[4]

-

After extraction, decant the solvent into a centrifuge tube.

-

Centrifuge the extract at 3000 x g for 10 minutes to pellet the solid plant material.

-

Carefully transfer the supernatant to a clean flask. Add anhydrous sodium sulfate to remove any residual water.

-

Filter the dried extract through a 0.45 µm syringe filter into a clean vial for analysis.

-

For quantification, an internal standard (e.g., isobutylbenzene (B155976) or n-dodecane) should be added before extraction.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a general protocol for the identification and quantification of monoterpenes.[16]

Instrumentation:

-

Gas chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Capillary column: DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

GC Conditions:

-

Carrier Gas: Helium (99.999% purity) at a constant flow of 1.0 mL/min.

-

Inlet Temperature: 250°C.

-

Injection Mode: Splitless (or split, depending on concentration).

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 3 minutes.

-

Ramp 1: 10°C/min to 80°C.

-

Ramp 2: 3°C/min to 100°C.

-

Ramp 3: 10°C/min to 160°C.

-

Ramp 4: 15°C/min to 220°C, hold for 2 minutes.[16]

-

MS Conditions:

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

Identification and Quantification:

-

Identification: Compounds are identified by comparing their retention times and mass spectra with those of authentic standards and by matching mass spectra against libraries (e.g., NIST, Wiley).

-

Quantification: A calibration curve is generated using authentic standards of this compound of known concentrations. The peak area of this compound in the sample extract is compared to the calibration curve to determine its concentration, typically normalized by the internal standard and the initial sample weight.

Figure 3. Experimental workflow for this compound analysis.

Conclusion

This compound is a pivotal monoterpenoid in the chemical ecology of pine forests. Its biosynthesis from α-pinene, a primary defense compound in pine oleoresin, highlights a sophisticated evolutionary interplay between the tree and its insect herbivores. For researchers, a thorough understanding of its natural occurrence, biosynthetic regulation, and accurate analytical methods is essential. The protocols and data presented in this guide offer a foundation for further investigation into the complex roles of this molecule, from mediating forest ecosystem dynamics to its potential as a lead compound in pharmaceutical research.

References

- 1. Conifer Defense [ice.mpg.de]

- 2. srs.fs.usda.gov [srs.fs.usda.gov]

- 3. Anti-ischemic and anti-inflammatory activity of (S)-cis-verbenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. A Bifunctional Geranyl and Geranylgeranyl Diphosphate Synthase Is Involved in Terpene Oleoresin Formation in Picea abies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Differential Allocation of Constitutive and Induced Chemical Defenses in Pine Tree Juveniles: A Test of the Optimal Defense Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Geranyl pyrophosphate synthase: characterization of the enzyme and evidence that this chain-length specific prenyltransferase is associated with monoterpene biosynthesis in sage (Salvia officinalis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The biosynthesis of (+)- -pinene in Pinus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The biosynthesis of (+)-α-pinene in Pinus species - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Defense Mechanisms of Conifers : Relationship of Monoterpene Cyclase Activity to Anatomical Specialization and Oleoresin Monoterpene Content - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

The Discovery and Historical Context of cis-Verbenol as a Semiochemical: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Verbenol, a bicyclic monoterpene alcohol, plays a critical role in the chemical communication of numerous bark beetle species, primarily those in the genera Dendroctonus and Ips. This technical guide provides an in-depth exploration of the discovery and historical context of this compound as a semiochemical, detailing its function as an aggregation pheromone. The guide is intended for researchers, scientists, and drug development professionals interested in the chemical ecology of insect-plant interactions and the potential for developing novel pest management strategies.

Discovery and Historical Context

The identification of this compound as a key component of bark beetle aggregation pheromones was a gradual process, marked by early challenges in distinguishing it from its isomers, particularly trans-verbenol (B156527). Initially, studies on the chemical attractants of bark beetles often reported the presence of "verbenol" without differentiating between the cis and trans isomers.

Groundbreaking research in the mid-20th century began to unravel the complexity of bark beetle chemical communication. In 1966, Silverstein and colleagues identified a mixture of ipsdienol, ipsenol, and this compound as the aggregation pheromone of the California fivespined ips, Ips paraconfusus.[1] This was a landmark discovery, as it represented the first identification of a multi-component insect pheromone.[1]

Subsequent research further clarified the role of this compound in other economically significant bark beetle species. For the mountain pine beetle, Dendroctonus ponderosae, it was demonstrated that this compound acts as an aggregation pheromone, increasing the attraction of both male and female beetles to host trees.[2][3] Studies revealed that the combination of cis- and trans-verbenol can elicit sex-specific responses in this species.[2][3] Similarly, for the European spruce bark beetle, Ips typographus, (4S)-cis-verbenol, in conjunction with 2-methyl-3-buten-2-ol, was identified as the male-produced aggregation pheromone that attracts both sexes to host trees.[4]

The chirality of this compound is also a crucial factor in its biological activity. For instance, in Ips calligraphus, the attractive response to their two-component pheromone, which includes this compound, is dependent on the presence of the (S)-enantiomer.[5] The presence of the (R)-enantiomer can even inhibit the response at higher concentrations.[5] This highlights the high degree of specificity in the olfactory systems of these insects.

Quantitative Data on the Efficacy of this compound

The effectiveness of this compound as an aggregation pheromone has been quantified in numerous field trapping and laboratory bioassay studies. The following tables summarize key quantitative data from representative studies.

| Table 1: Field Trapping Experiments with Dendroctonus ponderosae | |||

| Bait Composition | Mean Trap Catch (Beetles/trap/day) | Sex Ratio (Male:Female) | Reference |

| Myrcene + exo-Brevicomin | 15.3 | 1:1.2 | [2][3] |

| Myrcene + exo-Brevicomin + this compound | 35.8 | 1:1.5 | [2][3] |

| Myrcene + exo-Brevicomin + trans-Verbenol | 28.7 | 1:1.8 | [2][3] |

| Myrcene + exo-Brevicomin + this compound + trans-Verbenol | 52.1 | 1:2.3 | [2][3] |

| Table 2: Four-Arm Olfactometer Bioassays with Phloeosinus aubei | ||

| Odor Source in Treatment Arm | Mean Time Spent in Arm (seconds) | Reference |

| Control (Solvent) | 35 | [6] |

| (-)-Myrtenol | 42 | [6] |

| (-)-α-Pinene | 55 | [6] |

| (-)-Myrtenol + (-)-α-Pinene | 88 | [6] |

| (-)-Myrtenol + (-)-α-Pinene + (-)-cis-Verbenol | 152 | [6] |

| (-)-Myrtenol + (-)-α-Pinene + (-)-cis-Verbenol + (-)-Verbenone | 65 | [6] |

Experimental Protocols

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique used to identify electrophysiologically active compounds from a complex mixture of volatiles.

Methodology:

-

Sample Preparation: Volatiles from bark beetle frass, hindguts, or aeration extracts are collected and dissolved in a suitable solvent (e.g., hexane).

-

Gas Chromatography (GC): The extract is injected into a gas chromatograph equipped with a capillary column appropriate for terpene analysis (e.g., DB-5 or HP-INNOWAX). The GC oven temperature is programmed to separate the individual components of the mixture.

-

Effluent Splitting: The column effluent is split, with one portion directed to a flame ionization detector (FID) for chemical detection and the other directed to an electroantennographic detector (EAD).

-

Electroantennographic Detection (EAD): An excised antenna from the target insect species is mounted between two electrodes. The effluent from the GC is passed over the antenna.

-

Data Acquisition: The FID signal and the EAD signal (the electrical response of the antenna) are recorded simultaneously. Peaks in the EAD trace that correspond to peaks in the FID trace indicate compounds that are detected by the insect's antenna.

-

Compound Identification: Active compounds are identified by comparing their retention times with those of authentic standards and by subsequent analysis using gas chromatography-mass spectrometry (GC-MS).

Four-Arm Olfactometer Bioassay

Four-arm olfactometers are used to assess the behavioral response of insects to different odor stimuli in a controlled laboratory setting.

Methodology:

-

Apparatus: A four-arm olfactometer consists of a central chamber from which four arms extend. A purified and humidified air stream is passed through each arm towards the central chamber.

-

Odor Sources: Test odors (e.g., synthetic this compound, host plant volatiles) are applied to filter paper and placed in cartridges connected to three of the arms. The fourth arm typically serves as a control, containing only the solvent.

-

Insect Acclimation: Individual beetles are placed in the central chamber and allowed to acclimate for a short period.

-

Behavioral Observation: The movement of the beetle within the olfactometer is recorded for a set duration (e.g., 10-15 minutes). Data collected includes the time spent in each arm and the number of entries into each arm.

-

Data Analysis: Statistical analysis (e.g., ANOVA, Chi-square test) is used to determine if there is a significant preference for any of the odor-laden arms compared to the control.

Synthesis of Optically Pure (1S, 4S, 5S)-2-Pinen-4-ol (this compound)

The synthesis of enantiomerically pure this compound is crucial for studying its specific biological activity.

Methodology (Example based on Mori et al., 1976):

-

Starting Material: Optically active α-pinene is used as the starting material.

-

Oxidation: α-Pinene is treated with lead tetraacetate to yield trans-verbenyl acetate (B1210297).

-

Saponification: The acetate is saponified to produce trans-verbenol.

-

Oxidation to Verbenone: trans-Verbenol is oxidized to verbenone.

-

Reduction to this compound: Verbenone is reduced with a stereoselective reducing agent, such as lithium aluminum hydride, to yield this compound.

-

Purification: The resulting this compound is purified by chromatography and recrystallization to obtain the optically pure enantiomer. The optical purity can be confirmed by NMR analysis of its MTPA ester.

Signaling Pathways and Visualizations

The perception of this compound by bark beetles is initiated by its interaction with specific odorant receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs) housed in the insect's antennae.

Recent research has identified specific ORs in Ips typographus that are tuned to (4S)-cis-verbenol. For example, ItypOR41 has been shown to respond specifically to this pheromone component.[7] The binding of this compound to its receptor is thought to open a non-specific cation channel, leading to the depolarization of the OSN and the generation of an action potential. This signal is then transmitted to the antennal lobe of the brain for further processing, ultimately leading to a behavioral response, such as upwind flight towards the odor source.

Below are Graphviz diagrams illustrating the experimental workflow for identifying this compound and the proposed olfactory signaling pathway.

Caption: Experimental workflow for the identification of this compound.

Caption: Proposed olfactory signaling pathway for this compound.

Conclusion

The discovery and characterization of this compound as a key aggregation pheromone in several economically important bark beetle species represent a significant achievement in the field of chemical ecology. Understanding the historical context of its identification, the quantitative aspects of its efficacy, and the detailed experimental protocols for its study provides a solid foundation for future research. Furthermore, elucidating the molecular mechanisms of its perception through specific odorant receptors opens new avenues for the development of targeted and environmentally benign pest management strategies. This technical guide serves as a comprehensive resource for professionals seeking to build upon this foundational knowledge in their research and development endeavors.

References

- 1. Insect Olfactometers | Yashika Solutions [labitems.co.in]

- 2. guaminsects.net [guaminsects.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Physiological and biochemical indicators in Norway spruces freshly infested by Ips typographus: potential for early detection methods [frontiersin.org]

- 6. Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GitHub - ellis/gcead: GcEad is software for GC-EAD research: gas chromatography - electroantennographic detection [github.com]

Physical and chemical properties of (1S,4S,5S)-cis-Verbenol

An In-depth Technical Guide to (1S,4S,5S)-cis-Verbenol for Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,4S,5S)-cis-Verbenol is a bicyclic monoterpene alcohol and a naturally occurring organic compound. As a specific stereoisomer of verbenol (B1206271), it is of significant interest in various fields, including chemical ecology, where it acts as an aggregation pheromone for some bark beetle species. For researchers and professionals in drug development, its potent anti-inflammatory and antioxidant properties make it a promising candidate for further investigation as a therapeutic agent. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and its biological activities.

Physical and Chemical Properties

(1S,4S,5S)-cis-Verbenol is a white to pale yellow crystalline solid with a characteristic balsamic odor.[1] Its physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₆O | [2] |

| Molecular Weight | 152.23 g/mol | [1][3] |

| CAS Number | 18881-04-4 | [1][4] |

| Appearance | White to pale yellow crystals/powder | [1][4] |

| Melting Point | 62-65 °C | [1] |

| Boiling Point | 214.9 ± 9.0 °C (Predicted) | [1] |

| Density | 1.002 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Very slightly soluble in water | [3] |

| Optical Activity | [α]₂₀/D -9° in chloroform; +10° in ethanol | [1] |

Chemical Structure and Properties:

(1S,4S,5S)-cis-Verbenol possesses a bicyclo[3.1.1]heptene skeleton with a hydroxyl group at position C4, a methyl group at C6, and a gem-dimethyl group at C6. The "cis" configuration indicates that the hydroxyl group and the gem-dimethyl bridge are on the same side of the six-membered ring. The specific stereochemistry is denoted by the (1S,4S,5S) designation. The presence of the hydroxyl group and the carbon-carbon double bond are the primary sites of its chemical reactivity.

Spectral Data

The following tables summarize the key spectral data for the characterization of (1S,4S,5S)-cis-Verbenol.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

| ¹H NMR | δ (ppm) | Multiplicity | Coupling Constant(s) (Hz) | Assignment |

| ~5.3 | br s | H-3 | ||

| ~4.4 | m | H-4 | ||

| ~2.8 | m | H-5 | ||

| ~2.4 | m | H-7b | ||

| ~1.9 | m | H-1 | ||

| ~1.7 | s | CH₃-C2 | ||

| ~1.3 | s | CH₃-C6 (syn) | ||

| ~1.0 | s | CH₃-C6 (anti) | ||

| ¹³C NMR | δ (ppm) | Assignment | ||

| ~147.1 | C-2 | |||

| ~119.4 | C-3 | |||

| ~73.4 | C-4 | |||

| ~48.2 | C-5 | |||

| ~47.7 | C-1 | |||

| ~38.9 | C-6 | |||

| ~35.5 | C-7 | |||

| ~27.0 | CH₃-C6 (syn) | |||

| ~22.5 | CH₃-C6 (anti) | |||

| ~20.3 | CH₃-C2 |

Infrared (IR) Spectroscopy:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3400 | Strong, Broad | O-H stretch (alcohol) |

| ~3030 | Medium | =C-H stretch (alkene) |

| ~2920-2980 | Strong | C-H stretch (alkane) |

| ~1650 | Medium | C=C stretch (alkene) |

| ~1050-1150 | Strong | C-O stretch (secondary alcohol) |

Mass Spectrometry (MS):

| m/z | Relative Intensity | Possible Fragment |

| 152 | Moderate | [M]⁺ (Molecular Ion) |

| 137 | High | [M - CH₃]⁺ |

| 119 | Moderate | [M - CH₃ - H₂O]⁺ |

| 109 | High | |

| 91 | High |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of (1S,4S,5S)-cis-Verbenol are provided below.

Synthesis of (1S,4S,5S)-cis-Verbenol

A common route for the synthesis of verbenol isomers is the selective oxidation of α-pinene.[5][6][7] To obtain the (1S,4S,5S) stereoisomer, (-)-α-pinene is used as the starting material.

Materials:

-

(-)-α-pinene

-

Anhydrous solvent (e.g., chloroform)

-

Oxidizing agent (e.g., tert-butyl hydroperoxide - TBHP)

-

Catalyst (e.g., a metal-doped molecular sieve like Co-MCM-41)[5]

-

Reaction vessel with magnetic stirring and reflux condenser

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve (-)-α-pinene in the anhydrous solvent.

-

Catalyst Addition: Add the catalyst to the stirred solution.

-

Reaction Initiation: Heat the mixture to the desired reaction temperature (e.g., 75-80 °C).[5]

-

Oxidant Addition: Slowly add the oxidizing agent (e.g., TBHP) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to proceed for several hours (e.g., 6-9 hours).[5] Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter to remove the catalyst. Wash the organic layer with a suitable aqueous solution (e.g., saturated sodium bicarbonate) and then with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product containing a mixture of verbenol isomers and verbenone (B1202108).

Purification by Flash Column Chromatography

The crude product can be purified using flash column chromatography to isolate the desired cis-verbenol.[8][9][10]

Materials:

-

Silica (B1680970) gel (for flash chromatography)

-

Eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes)

-

Chromatography column

-

Compressed air or nitrogen source

-

Fraction collection tubes

-

TLC plates and developing chamber

Procedure:

-

Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column. Alternatively, dry-pack the column with silica gel and then equilibrate with the eluent.[8]

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry sample onto the top of the packed column.

-

Elution: Begin elution with the low-polarity solvent, applying pressure to achieve a steady flow rate.

-

Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate to separate the components.

-

Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.

-

Product Isolation: Combine the fractions containing the pure (1S,4S,5S)-cis-Verbenol (as determined by TLC) and evaporate the solvent to yield the purified product.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The identity and purity of the synthesized (1S,4S,5S)-cis-Verbenol can be confirmed by GC-MS.[11][12][13]

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a flame ionization detector (FID) and a mass spectrometer (MS).

-

Column: A chiral capillary column (e.g., HP-chiral-20B) is necessary to separate the stereoisomers.[12]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 60 °C, hold for a few minutes, then ramp at a controlled rate (e.g., 3 °C/min) to a final temperature of around 240 °C.

-

MS Conditions: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-450.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the purified product in a volatile solvent (e.g., hexane (B92381) or dichloromethane).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.

-

Data Acquisition: Acquire the chromatogram and mass spectra.

-

Data Analysis: Identify the peak corresponding to (1S,4S,5S)-cis-Verbenol by its retention time and compare its mass spectrum with a reference spectrum from a database (e.g., NIST).

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis, purification, and analysis of (1S,4S,5S)-cis-Verbenol.

Biological Activity and Signaling Pathways

(S)-cis-Verbenol has demonstrated significant anti-ischemic, anti-inflammatory, and antioxidant activities. It has been shown to reduce cerebral ischemic injury and prevent neuronal cell death caused by oxygen-glucose deprivation.

The mechanism of its action involves the reduction of intracellular reactive oxygen species (ROS). Furthermore, (S)-cis-Verbenol can decrease the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), in immunostimulated glial cells. This suggests that its therapeutic potential may be attributed to its ability to modulate key inflammatory signaling pathways.

Proposed Anti-inflammatory Signaling Pathway

Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate signaling cascades involving mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB).[14][15][16][17] These pathways lead to the transcription and release of pro-inflammatory cytokines. (S)-cis-Verbenol is proposed to interfere with these pathways, leading to a reduction in the inflammatory response.

References

- 1. (S)-CIS-VERBENOL CAS#: 18881-04-4 [m.chemicalbook.com]

- 2. This compound [webbook.nist.gov]

- 3. Verbenol | C10H16O | CID 61126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Verbenol, (S)-cis- | C10H16O | CID 87839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN100408529C - Method for synthesizing verbenol and verbenone with alpha-pinene - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Formation of trans-verbenol and verbenone from alpha-pinene catalysed by immobilised Picea abies cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. orgsyn.org [orgsyn.org]

- 9. dspace.mit.edu [dspace.mit.edu]

- 10. Purification [chem.rochester.edu]

- 11. researchgate.net [researchgate.net]

- 12. jmaterenvironsci.com [jmaterenvironsci.com]

- 13. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]

The Pharmacological Landscape of cis-Verbenol Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-verbenol, a bicyclic monoterpene alcohol, and its derivatives have emerged as a promising class of natural product-based compounds with a diverse range of pharmacological properties. Derived from the abundant natural precursor α-pinene, these compounds offer a synthetically accessible scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the core pharmacological properties of this compound and its derivatives, focusing on their anti-inflammatory, analgesic, anticonvulsant, and antimicrobial activities. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes implicated signaling pathways to facilitate further research and drug development in this area.

Pharmacological Properties of this compound and Its Derivatives

Anti-inflammatory and Antioxidant Activity

(S)-cis-verbenol has demonstrated notable anti-inflammatory and antioxidant properties. Studies have shown its ability to reduce the expression of pro-inflammatory cytokines in ischemic brain tissue and immunostimulated glial cells.[1][2][3] The proposed mechanism for its anti-inflammatory effects involves the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central regulators of the inflammatory response. While specific IC50 values for a wide range of this compound derivatives are not extensively reported in the literature, the available data on related monoterpenes suggest a promising area for structure-activity relationship (SAR) studies.

The antioxidant activity of (S)-cis-verbenol is attributed to its capacity to eliminate peroxyl radicals, as demonstrated in the Oxygen Radical Absorbance Capacity (ORAC) assay.[2][3] However, it does not exhibit direct scavenging effects in DPPH and DHR123 fluorescence assays, suggesting a more complex mechanism of action beyond simple radical scavenging.[2][3]

Analgesic Activity

Anticonvulsant Activity

The anticonvulsant potential of monoterpenes is another area of active research. Although specific effective dose (ED50) data for this compound derivatives are limited, the structural similarities to other known anticonvulsant monoterpenes suggest that this is a valuable avenue for exploration. The pentylenetetrazol (PTZ)-induced seizure model is a standard preclinical assay for evaluating potential anticonvulsant agents.

Antimicrobial Activity

This compound and its derivatives have shown promising antimicrobial activity against a range of pathogens. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity. While a comprehensive table of MIC values for a wide array of synthetic this compound derivatives is not yet available in the literature, the existing data on related monoterpenes indicate the potential for developing novel antimicrobial agents from this chemical class.

Quantitative Data Summary

Due to the limited availability of comprehensive quantitative data for a wide range of this compound derivatives in the public domain, the following tables present a summary of available data for this compound and representative related monoterpenes to highlight the potential of this compound class. Further research is needed to populate these tables with a broader set of derivatives.

Table 1: Anti-inflammatory and Antioxidant Activity

| Compound | Assay | Target/Parameter | Result | Reference |

| (S)-cis-Verbenol | LPS/IFN-γ stimulated glia | IL-1β, IL-6, TNF-α mRNA | Decreased expression | [3] |

| (S)-cis-Verbenol | ORAC Assay | Peroxyl radicals | Potent elimination | [2][3] |

| Verbenone | TPA-induced ear edema | Edema reduction | ED50 = 54.95 mg/kg | [4] |

Table 2: Analgesic Activity

| Compound | Assay | Species | Result (ED50) | Reference |

| Verbenone | Acetic acid-induced writhing | Mice | 63.80 ± 3.60 mg/kg | [4] |

| Verbenone | Formalin test (Phase 2) | Mice | 24.84 ± 8.6 mg/kg | [4] |

Table 3: Anticonvulsant Activity

| Compound | Assay | Species | Result | Reference |

| Data for this compound derivatives not readily available in the literature. |

Table 4: Antimicrobial Activity

| Compound | Organism | MIC (µg/mL) | Reference |

| Data for a wide range of synthetic this compound derivatives not readily available in the literature. |

Experimental Protocols

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

-

Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of the test compounds (this compound derivatives) for 1 hour.

-

Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.

-

NO Measurement: The concentration of nitric oxide in the culture supernatant is determined using the Griess reagent. The absorbance at 540 nm is measured, and the nitrite (B80452) concentration is calculated from a standard curve.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.

In Vivo Analgesic Assay: Hot Plate Test in Mice

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.

-

Acclimatization: Mice are acclimatized to the testing room for at least 1 hour before the experiment.

-

Baseline Measurement: The basal reaction time of each mouse is determined by placing it on the hot plate and recording the time until it exhibits a nociceptive response (e.g., licking a paw or jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

-

Drug Administration: The test compounds (this compound derivatives) or a reference analgesic are administered to the mice (e.g., intraperitoneally or orally).

-

Post-treatment Measurement: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), the reaction time on the hot plate is measured again.

-

Data Analysis: The increase in reaction time compared to the baseline is calculated as an indicator of analgesic activity. The ED50 can be determined from the dose-response data.

In Vivo Analgesic Assay: Acetic Acid-Induced Writhing Test in Mice

-

Acclimatization: Mice are acclimatized to the testing environment.

-

Drug Administration: Test compounds or a reference drug are administered to the mice.

-

Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes), a solution of acetic acid (e.g., 0.6% in saline) is injected intraperitoneally to induce abdominal constrictions (writhing).

-

Observation: The number of writhes for each mouse is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.

-

Data Analysis: The percentage of inhibition of writhing is calculated by comparing the number of writhes in the treated groups to the control group. The ED50 can be calculated from the dose-response data.

In Vivo Anticonvulsant Assay: Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice

-

Animal Preparation: Mice are acclimatized to the laboratory conditions.

-

Drug Administration: Test compounds (this compound derivatives) or a reference anticonvulsant are administered to the mice.

-

Seizure Induction: After a specific pre-treatment period, a convulsive dose of PTZ is administered (e.g., subcutaneously or intraperitoneally).

-

Observation: The animals are observed for the onset and severity of seizures. Seizure activity is often scored using a standardized scale (e.g., Racine scale).

-

Data Analysis: The latency to the first seizure and the percentage of animals protected from seizures are recorded. The effective dose (ED50) can be determined.

In Vitro Antimicrobial Assay: Broth Microdilution Method

-

Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium.

-

Serial Dilutions: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

-

Determination of MIC: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Visualization

The anti-inflammatory effects of many monoterpenes are attributed to their ability to modulate key inflammatory signaling pathways. While direct evidence for this compound derivatives is still emerging, based on studies of related compounds, the NF-κB and MAPK pathways are likely targets.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound derivatives may exert their anti-inflammatory effects by inhibiting one or more steps in this cascade.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound derivatives.

MAPK Signaling Pathway

The MAPK family of kinases (including ERK, JNK, and p38) plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. Activation of these kinases by stimuli such as LPS leads to the phosphorylation of downstream transcription factors, which in turn regulate the expression of inflammatory mediators. Inhibition of MAPK phosphorylation is a potential mechanism for the anti-inflammatory action of this compound derivatives.

Caption: Potential modulation of the MAPK signaling pathway by this compound derivatives.

Conclusion and Future Directions

This compound and its derivatives represent a valuable scaffold for the development of new drugs with a range of therapeutic applications. The evidence for their anti-inflammatory, analgesic, anticonvulsant, and antimicrobial activities, although still emerging for specific derivatives, is compelling. This guide has summarized the current state of knowledge, provided key experimental protocols for further investigation, and visualized potential mechanisms of action.

Future research should focus on the systematic synthesis and pharmacological evaluation of a broader library of this compound derivatives. This will enable the establishment of clear structure-activity relationships and the identification of lead compounds with optimized potency and selectivity. Furthermore, detailed mechanistic studies are required to elucidate the precise molecular targets and signaling pathways modulated by these compounds, which will be crucial for their translation into clinical candidates. The information presented herein serves as a foundational resource for researchers dedicated to unlocking the full therapeutic potential of this promising class of natural product derivatives.

References

- 1. Role in Preventing Alcoholic Liver Disease Progression: A Comparative Study of Whole-Component Finger Citron Essential Oil and Its Major Component D-Limonene [mdpi.com]

- 2. Anti-ischemic and anti-inflammatory activity of (S)-cis-verbenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-Inflammatory and Antinociceptive Activities of the Essential Oil of Tagetes parryi A. Gray (Asteraceae) and Verbenone - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-inflammatory and Anti-ischemic Properties of (S)-cis-verbenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the therapeutic potential of (S)-cis-verbenol, a natural monoterpene, in the context of inflammation and ischemia. Drawing upon key preclinical studies, this document outlines the compound's efficacy, mechanisms of action, and the experimental methodologies used to elucidate its effects. The information is presented to support further research and development in neurology and inflammatory diseases.

Core Findings: Efficacy of (S)-cis-verbenol

(S)-cis-verbenol has demonstrated significant neuroprotective effects in models of cerebral ischemia and potent anti-inflammatory activity in cellular models. Its therapeutic potential appears to be rooted in its ability to mitigate oxidative stress and suppress the expression of pro-inflammatory mediators.

Anti-ischemic Effects

In a well-established model of stroke, (S)-cis-verbenol was shown to reduce the extent of brain damage. A patent application highlights that (S)-cis-verbenol can decrease the degree of ischemic brain tissue damage by over 50% following middle cerebral artery occlusion/reperfusion, an effect comparable to the NMDA receptor antagonist MK-801[1]. This neuroprotective effect is further supported by in vitro studies where the compound significantly prevented neuronal cell death induced by oxygen-glucose deprivation (OGD) and subsequent re-oxygenation[2][3][4][5].

Anti-inflammatory Effects

The anti-inflammatory properties of (S)-cis-verbenol are characterized by its ability to reduce the expression of key pro-inflammatory cytokines. In immunostimulated glial cells, (S)-cis-verbenol decreased the mRNA and protein levels of interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α)[1][5]. This suggests a direct modulatory effect on the inflammatory cascade within the central nervous system.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on (S)-cis-verbenol, providing a clear overview of its efficacy.

Table 1: In Vivo Anti-ischemic Efficacy of (S)-cis-verbenol

| Experimental Model | Parameter Measured | Treatment Group | Result | Reference |

| Middle Cerebral Artery Occlusion/Reperfusion | Ischemic Brain Tissue Damage | (S)-cis-verbenol | >50% reduction | [1] |

| Middle Cerebral Artery Occlusion/Reperfusion | Ischemic Brain Tissue Damage | Positive Control (MK-801) | Similar inhibition to (S)-cis-verbenol | [1] |

Table 2: In Vitro Anti-inflammatory Efficacy of (S)-cis-verbenol

| Cell Model | Stimulus | Parameter Measured | Treatment Group | Result | Reference |

| Glial Cells | Lipopolysaccharide (LPS) / Interferon-gamma (IFN-γ) | IL-1β mRNA expression | 10 µM (S)-cis-verbenol | Significant decrease (p < 0.001) | [5] |

| Glial Cells | LPS / IFN-γ | IL-6 mRNA expression | 10 µM (S)-cis-verbenol | Significant decrease (p < 0.001) | [5] |

| Glial Cells | LPS / IFN-γ | TNF-α mRNA expression | 10 µM (S)-cis-verbenol | Significant decrease (p < 0.001) | [5] |

| Glial Cells | LPS / IFN-γ | IL-1β protein level | 10 µM (S)-cis-verbenol | Significant decrease (p < 0.05) | [5] |

| Glial Cells | LPS / IFN-γ | TNF-α protein level | 10 µM (S)-cis-verbenol | Significant decrease (p < 0.05) | [5] |

Mechanism of Action

The protective effects of (S)-cis-verbenol are multifactorial, primarily involving antioxidant and anti-inflammatory pathways. The compound has been shown to reduce intracellular levels of reactive oxygen species (ROS) that are elevated during ischemia-reperfusion events[2][3][4][5]. Interestingly, while it potently eliminates peroxyl radicals as measured by the ORAC assay, it does not exhibit direct ROS scavenging activity in DPPH or DHR123 fluorescence assays[2][3][4][5]. This suggests that (S)-cis-verbenol may act by enhancing endogenous antioxidant defense mechanisms rather than by direct chemical quenching of ROS.

The suppression of pro-inflammatory cytokines like TNF-α and IL-1β points towards an interference with key signaling pathways that regulate inflammation, such as the NF-κB and MAPK pathways.

References

- 1. KR20080048154A - Composition for preventing or treating ischemic stroke, comprising (S) -cis-verbenol - Google Patents [patents.google.com]

- 2. Anti-ischemic and anti-inflammatory activity of (S)-cis-verbenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. pure.korea.ac.kr [pure.korea.ac.kr]

- 5. researchgate.net [researchgate.net]

cis-Verbenol CAS number and molecular formula

An In-depth Technical Guide to cis-Verbenol

This technical guide provides a comprehensive overview of this compound, a bicyclic monoterpenoid alcohol. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, biological activities, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a naturally occurring compound found in various plants, including the essential oils of spearmint and juniper berries.[1] It exists as different stereoisomers, each with a unique CAS number. The general molecular formula for this compound is C₁₀H₁₆O.[2][3][4][5]

Table 1: Chemical Identifiers for this compound and its Stereoisomers

| Isomer/Mixture | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound (unspecified) | 473-67-6 | C₁₀H₁₆O | 152.23 |

| (S)-cis-Verbenol | 18881-04-4 | C₁₀H₁₆O | 152.23[4][5][6][7] |

| (+)-cis-Verbenol | 13040-03-4 | C₁₀H₁₆O | 152.2334[3][8] |

Table 2: Physical Properties of (S)-cis-Verbenol

| Property | Value |

| Physical Form | White to pale yellow crystals[6] |

| Melting Point | 62-65 °C[4][7] |

| Odor | Fresh pine, ozone[1] |

Biological Activity and Therapeutic Potential

This compound has demonstrated a range of biological activities, making it a compound of interest for therapeutic applications. Its primary activities include anti-inflammatory, anti-ischemic, and neuroprotective effects.

Anti-inflammatory and Anti-ischemic Activity

(S)-cis-verbenol has been shown to possess potent anti-inflammatory and anti-ischemic properties.[6] Studies indicate that it can reduce cerebral ischemic injury and prevent neuronal cell death caused by oxygen-glucose deprivation.[5][6][7] The mechanism of action is linked to its ability to reduce the expression of pro-inflammatory cytokines and decrease levels of reactive oxygen species (ROS).[5][6]

Neuroprotective Effects

The neuroprotective potential of this compound is associated with its antioxidant and anti-inflammatory actions.[6] By mitigating oxidative stress and inflammation in the brain, this compound may offer therapeutic benefits for neurodegenerative diseases.[9][10][11][12]

Insect Pheromone

In addition to its therapeutic potential, this compound is a well-known insect pheromone.[2] It plays a role in the chemical communication of several bark beetle species, such as those of the genus Ips.[13][14]

Experimental Protocols

This section details methodologies for key experiments related to the synthesis, analysis, and biological evaluation of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of verbenone (B1202108).[15]

Protocol: Reduction of Verbenone to this compound [15]

-

Reactants: Verbenone, sodium borohydride (B1222165), and a cerium salt (e.g., cerium nitrate).

-

Solvent: A hydroxyl-containing solvent such as aqueous ethanol (B145695) or isopropanol.

-

Molar Ratio: The molar ratio of verbenone:sodium borohydride:cerium salt is typically 1:(0.5-1.5):(0.1-1.0).

-

Temperature: The reaction is carried out at a temperature below 0°C to enhance the selectivity for this compound.

-

Procedure:

-

Dissolve verbenone in the chosen solvent.

-

Cool the solution to below 0°C.

-

Add a solution of sodium borohydride and the cerium salt to the verbenone solution while maintaining the low temperature.

-

Monitor the reaction progress using a suitable analytical technique (e.g., thin-layer chromatography).

-

Upon completion, quench the reaction and extract the product.

-

Purify the crude product, for example, by recrystallization from hexane, to obtain pure this compound.

-

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the identification and quantification of this compound in various matrices, including essential oils and biological samples.[16][17][18][19][20][21]

General GC-MS Protocol [17][18]

-

Sample Preparation: Dissolve the sample containing this compound in a suitable solvent (e.g., hexane).

-

GC Column: Use a capillary column suitable for terpene analysis, such as a DB-5 or HP-5MS.

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

-

Injection: Inject the sample into the GC system in split or splitless mode.

-

Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 60°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 240°C) to separate the components of the sample.

-

Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode.

-

Data Analysis: Identify this compound by comparing its retention time and mass spectrum with that of a known standard and by searching mass spectral libraries.

Cytotoxicity Assay

To evaluate the potential toxicity of this compound on cells, a cytotoxicity assay can be performed.[22][23][24][25]

General Cytotoxicity Assay Protocol [22][23]

-

Cell Culture: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound) and a positive control for cytotoxicity.

-

Incubation: Incubate the cells with the compound for a specific period (e.g., 24, 48, or 72 hours).

-

Assay: Perform a cytotoxicity assay, such as an MTT, LDH, or CellTiter-Glo® assay, according to the manufacturer's instructions. These assays measure cell viability, membrane integrity, or metabolic activity, respectively.

-

Data Analysis: Measure the signal (e.g., absorbance or luminescence) using a plate reader. Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action for this compound's anti-inflammatory and neuroprotective effects, as well as a typical experimental workflow.

References

- 1. This compound | 473-67-6 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cis-Resveratrol produces anti-inflammatory effects by inhibiting canonical and non-canonical inflammasomes in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (S)-顺式-马鞭草烯醇 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Anti-ischemic and anti-inflammatory activity of (S)-cis-verbenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. (+)-cis-Verbenol [webbook.nist.gov]

- 9. Neuroprotective potential of phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Neuroprotective effects of synthetic borneol and natural borneol based on the neurovascular unit against cerebral ischaemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Role of ipsdienol, ipsenol, and this compound in chemical ecology of Ips avulsus, Ips calligraphus, and Ips grandicollis (Coleoptera: Curculionidae: Scolytinae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Selective production of cis- and trans-verbenol from (-)-and (+)-alpha by a bark beetle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. RU2189967C1 - Method of synthesis of this compound - Google Patents [patents.google.com]

- 16. This compound | 473-67-6 | FV164125 | Biosynth [biosynth.com]

- 17. jmaterenvironsci.com [jmaterenvironsci.com]

- 18. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Human Metabolome Database: Predicted GC-MS Spectrum - Verbenol GC-MS (1 TMS) - 70eV, Positive (HMDB0036129) [hmdb.ca]

- 20. researchgate.net [researchgate.net]

- 21. agilent.com [agilent.com]

- 22. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 23. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Cytotoxicity Assay Protocol [protocols.io]

- 25. promega.com [promega.com]

Thermal Stability and Degradation Pathways of cis-Verbenol: A Technical Guide

Introduction

cis-Verbenol, a bicyclic monoterpene alcohol, is a compound of significant interest in various fields, including chemical synthesis, pharmacology, and entomology, where it functions as an aggregation pheromone for several bark beetle species. Its thermal stability is a critical parameter influencing its storage, processing, and application, particularly in formulations that may be exposed to elevated temperatures. This technical guide provides a comprehensive overview of the current scientific understanding of the thermal stability and degradation pathways of this compound, intended for researchers, scientists, and professionals in drug development.

Thermal Stability Analysis

The thermal stability of a compound is its ability to resist decomposition at elevated temperatures. This is typically evaluated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific TGA and DSC data for this compound are not extensively available in the public domain, the thermal behavior of analogous monoterpene alcohols, such as linalool, can provide valuable insights.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This technique is used to determine the onset of decomposition, the temperature of maximum decomposition rate, and the percentage of mass loss at various stages.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It provides information on thermal events such as melting, crystallization, and decomposition, including the enthalpy changes associated with these processes. For a related monoterpene alcohol, linalool, DSC analysis reveals a single endothermic peak corresponding to its boiling and decomposition.

Quantitative Data Summary

Due to the lack of specific published data for the thermal decomposition of this compound, a quantitative summary table cannot be provided at this time. Research in this area would be beneficial to fully characterize its thermal properties.

Thermal Degradation Pathways

The primary thermal degradation pathway for verbenol (B1206271) involves isomerization. At elevated temperatures, both in the gas and liquid phases, verbenol undergoes a rearrangement to form isopiperitenol (B1207519) and citral (B94496).

A kinetic study of this thermal isomerization has been reported, indicating the transformation of verbenol at high temperatures. The study was conducted at temperatures ranging from 460-600°C in the gas phase and 200-350°C in the liquid phase[1]. This isomerization represents the principal degradation pathway under thermal stress.

The proposed mechanism for this transformation likely involves a pericyclic reaction, specifically a retro-ene type reaction, which is common for allylic alcohols with a specific stereochemistry.

Degradation Pathway of this compound

Caption: Proposed thermal degradation pathway of this compound to Isopiperitenol and Citral.

Experimental Protocols

Detailed experimental protocols for the thermal analysis of this compound are not explicitly available. However, based on standard methodologies for similar compounds, the following protocols can be adapted.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a ceramic or platinum TGA pan.

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at 30°C.

-

Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak) from the derivative of the TGA curve (DTG).

TGA Experimental Workflow

Caption: Workflow for Thermogravimetric Analysis of this compound.

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of high-purity this compound into an aluminum DSC pan. Hermetically seal the pan.

-

Reference: Use an empty, hermetically sealed aluminum pan as a reference.

-

Atmosphere: Purge the DSC cell with an inert gas (nitrogen or argon) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a temperature below its melting point (e.g., 25°C).

-

Heat the sample to a temperature above its expected decomposition range (e.g., 400°C) at a constant heating rate of 10°C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. Identify endothermic and exothermic peaks corresponding to melting and decomposition events, and calculate the enthalpy changes (ΔH) by integrating the peak areas.

DSC Experimental Workflow

Caption: Workflow for Differential Scanning Calorimetry of this compound.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: Place a small, accurately weighed amount (e.g., 100 µg) of this compound into a pyrolysis sample cup.

-

Pyrolysis Conditions:

-

Set the pyrolysis temperature to a range relevant to the degradation of terpenes (e.g., 400-800°C).

-

Pyrolyze the sample in an inert atmosphere (helium).

-

-

GC-MS Conditions:

-

Injector: Operate in split mode with a high split ratio to handle the concentrated pyrolysis products.

-

Column: Use a non-polar or medium-polarity capillary column suitable for separating terpenes and their degradation products (e.g., a 5% phenyl-methylpolysiloxane column).

-

Oven Program: A temperature ramp from a low initial temperature (e.g., 40°C) to a high final temperature (e.g., 280°C) to elute a wide range of products.

-

Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 35-550.

-

-

Data Analysis: Identify the degradation products by comparing their mass spectra with a library (e.g., NIST) and their retention indices with known values.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (+)-cis-Verbenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-cis-Verbenol is a bicyclic monoterpene alcohol of significant interest due to its role as an aggregation pheromone for several species of bark beetles, making it a valuable tool in forest management and pest control. Its specific stereochemistry is crucial for its biological activity, necessitating enantioselective synthetic methods. This document provides detailed application notes and protocols for three distinct and effective strategies for the enantioselective synthesis of (+)-cis-verbenol: biosynthetic production in Escherichia coli, allylic oxidation of (+)-α-pinene, and stereoselective reduction of verbenone (B1202108). These methods offer a range of options, from green chemistry approaches to traditional organic synthesis, to suit various research and development needs.

Introduction

(+)-cis-Verbenol is a key semiochemical that mediates the aggregation of several bark beetle species, including the mountain pine beetle (Dendroctonus ponderosae)[1]. Its precise stereoisomeric form is essential for its function, with other stereoisomers often being inactive or even inhibitory. The development of efficient and selective methods for the synthesis of enantiomerically pure (+)-cis-verbenol is therefore of high importance for the production of effective pest management lures. This application note details three proven methodologies for achieving this synthetic goal, providing step-by-step protocols and summarizing key quantitative data to aid researchers in selecting and implementing the most suitable approach for their specific requirements.

Quantitative Data Summary

The following table summarizes the key quantitative outcomes for the described synthetic methods, allowing for a direct comparison of their efficiencies.

| Method | Starting Material | Key Reagents/Catalyst | Conversion (%) | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| Biosynthesis | Glucose (in E. coli) | Cytochrome P450 mutant (P450camF89W,Y98F,L246A) | - | 11.13 mg/L (titer) | Enantiopure | [2][3] |

| Biocatalytic Allylic Oxidation | (+)-α-Pinene | 2-1B Peroxidase and M120 Laccase | 80 | 70 (for verbenol) | Not specified | [4][5] |

| Chemical Allylic Oxidation | α-Pinene | Co-doped MCM-41 molecular sieve, O₂ | up to 97.17 | up to 65 (total) | Not specified | [6][7] |

| Stereoselective Reduction | Verbenone | NaBH₄, Cerium salts (e.g., Ce(NO₃)₃·6H₂O) | High | 70-76 (preparative) | High | [8] |

Experimental Protocols

Method 1: Biosynthesis of (+)-cis-Verbenol in Escherichia coli

This protocol describes the de novo synthesis of enantiopure (+)-cis-verbenol from glucose in a genetically engineered E. coli strain expressing a mutant cytochrome P450 enzyme.[2][3]

1. Strain and Plasmid Preparation:

-

Utilize an E. coli strain optimized for terpene production.

-

Transform the host strain with plasmids encoding the necessary enzymes for the mevalonate (B85504) (MVA) pathway, a geranyl diphosphate (B83284) synthase (GPPS), a (+)-α-pinene synthase, and the cytochrome P450 mutant P450camF89W,Y98F,L246A.

2. Culture and Induction:

-

Prepare a preculture by inoculating a single colony of the recombinant E. coli into Luria-Bertani (LB) medium with appropriate antibiotics and grow overnight at 37°C.

-

Inoculate 100 mL of YT medium (containing 20 g/L glucose) with the preculture.

-

Grow the culture at 30°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM.

3. Two-Phase Fermentation and Extraction:

-

Simultaneously with induction, add 10 mL of n-dodecane to the culture flask to create a two-phase system for in-situ extraction of the volatile product.

-

Continue the fermentation for 48-72 hours at 30°C.

-

After fermentation, separate the n-dodecane layer, which contains the (+)-cis-verbenol.

4. Analysis:

-